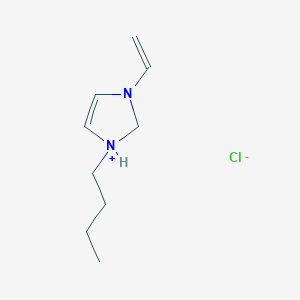

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride

Descripción general

Descripción

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride is a type of ionic liquid that belongs to the imidazolium family These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride typically involves the alkylation of imidazole with butyl and ethenyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include:

- Temperature: 60-80°C

- Solvent: Acetonitrile or dimethylformamide

- Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate, to form different ionic liquids.

Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.

Polymerization Reactions: The ethenyl group allows for polymerization, forming poly(1H-imidazolium) derivatives.

Common Reagents and Conditions:

Substitution Reactions: Silver tetrafluoroborate or potassium hexafluorophosphate in acetonitrile.

Oxidation Reactions: Hydrogen peroxide or potassium permanganate.

Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a solvent like toluene.

Major Products Formed:

Substitution Reactions: Formation of new ionic liquids with different anions.

Oxidation Reactions: Oxidized imidazolium derivatives.

Polymerization Reactions: Poly(1H-imidazolium) polymers with varying chain lengths and properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Imidazolium ionic liquids are widely utilized as solvents in chemical reactions due to their ability to dissolve a variety of organic and inorganic compounds. The unique properties of these ionic liquids facilitate several chemical transformations:

- Catalysis : Ionic liquids like 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride serve as effective media for catalytic reactions. They can stabilize transition states and improve reaction rates, making them suitable for various catalytic processes including Friedel-Crafts reactions and polymerizations .

- Synthesis of Nanomaterials : The compound has been employed in the synthesis of nanomaterials, where its ionic nature helps control particle size and distribution. For instance, it has been used in the preparation of metal nanoparticles that exhibit unique electronic and optical properties .

Energy Applications

The energy sector benefits significantly from the application of this compound in several ways:

- Electrolytes in Batteries : Ionic liquids are being researched as potential electrolytes for lithium-ion batteries. The high ionic conductivity and thermal stability of imidazolium-based ionic liquids enhance battery performance and safety .

- Fuel Desulfurization : This compound has shown promise in extractive deep desulfurization processes for liquid fuels. Research indicates that it can effectively remove sulfur compounds from fuels under mild conditions, which is critical for meeting environmental regulations . In experiments, a removal efficiency of up to 81% for dibenzothiophene was achieved using this ionic liquid in n-dodecane .

Environmental Remediation

The environmental applications of this compound are noteworthy:

- Solvent for Pollutant Extraction : Its ability to dissolve a wide range of organic pollutants makes it an excellent candidate for use in extraction processes aimed at removing contaminants from soil and water .

- Green Chemistry Initiatives : As a green solvent, this ionic liquid contributes to sustainable practices by reducing the need for volatile organic solvents that pose health risks and environmental hazards. Its recyclability further enhances its appeal in green chemistry applications .

Toxicological Studies

While exploring the applications of imidazolium ionic liquids, it is essential to consider their safety profile. Toxicity studies have been conducted to assess the impact of exposure to these compounds. For example:

- Animal Studies : Research involving Sprague Dawley rats and B6C3F1/N mice revealed that exposure to certain concentrations led to weight loss and organ weight changes, indicating potential toxicity at high levels .

Case Studies

Mecanismo De Acción

The mechanism of action of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, affecting their structure and function.

Pathways Involved: The compound can disrupt microbial cell membranes, leading to cell lysis and death. In electrochemical applications, it facilitates ion transport and enhances the efficiency of energy storage devices.

Comparación Con Compuestos Similares

- 1H-Imidazolium, 1-butyl-3-methyl-, chloride

- 1H-Imidazolium, 1-ethyl-3-ethenyl-, chloride

- 1H-Imidazolium, 1-butyl-3-propyl-, chloride

Comparison: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride stands out due to the presence of the ethenyl group, which allows for polymerization and the formation of poly(1H-imidazolium) derivatives

Actividad Biológica

1H-Imidazolium, 1-butyl-3-ethenyl-, chloride, a type of ionic liquid (IL), has garnered attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including toxicity, antimicrobial properties, and cellular effects.

Properties and Structure

1H-Imidazolium compounds are characterized by their imidazole ring structure, which can significantly influence their biological interactions. The specific compound in focus, 1-butyl-3-ethenyl-, chloride, is derived from the modification of the butyl group on the imidazolium cation. This structural variation can affect its solubility, stability, and interaction with biological systems.

Toxicity Studies

Research indicates that imidazolium-based ionic liquids generally exhibit lower toxicity compared to their pyridinium counterparts. However, the toxicity of this compound can vary based on concentration and exposure duration.

- Acute Toxicity : Studies have shown that this compound can be acutely toxic when ingested or absorbed through the skin. Specific target organ toxicity has been noted in studies involving mammalian cell lines, indicating potential risks associated with high concentrations .

- Chronic Toxicity : Long-term exposure studies in rodent models have demonstrated significant changes in organ weights and histopathological alterations in kidneys and adrenal glands at elevated concentrations. Notably, chronic progressive nephropathy was observed in male mice exposed to high doses .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various microorganisms:

- Bacterial Inhibition : Research indicates that this ionic liquid exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with the degree of inhibition correlating with the concentration of the ionic liquid used .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes due to the hydrophobic nature of the imidazolium cation, leading to increased permeability and eventual cell lysis .

Case Studies

Several case studies highlight the biological implications of this compound:

- Cell Culture Studies : In vitro studies using human hepatocarcinoma cell lines revealed that this compound increases oxidative stress and induces apoptosis at concentrations exceeding 360 μM . The induction of reactive oxygen species was identified as an early effect following exposure.

- Environmental Impact : Studies evaluating the impact of ionic liquids on aquatic organisms reported significant reproductive inhibition in species such as Folsomia candida at concentrations around 30 μmol kg dry weight soil .

Data Tables

| Parameter | Value |

|---|---|

| EC50 (HeLa cells) | 500 μM |

| EC50 (IPC-81 cells) | 1170 μM |

| Reproductive inhibition | 30 μmol kg |

| Toxicity classification | Acutely toxic |

Propiedades

IUPAC Name |

1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-8H,2-3,5-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOSFHSGNSJLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+]1CN(C=C1)C=C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10798143 | |

| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657394-63-3 | |

| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.